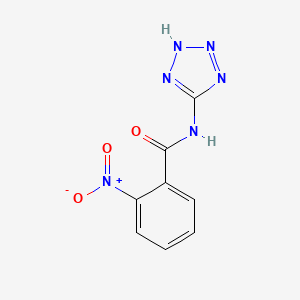![molecular formula C12H12F4N2O2 B2667910 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL CAS No. 2126176-86-9](/img/structure/B2667910.png)
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL” is a chemical compound with the CAS Number: 2126176-86-9 . Its IUPAC name is (3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone . The compound has a molecular weight of 292.23 . It is a white solid at room temperature .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, have been studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2 .Physical And Chemical Properties Analysis
“this compound” is a white solid at room temperature .Scientific Research Applications
Synthesis and Derivatization
- García-Vázquez et al. (2021) developed a method to create analogs of 3-Fluoro- and trifluoromethylthio-piperidines, which can be chemoselectively derivatized with high diastereocontrol. This method has potential applications in discovery chemistry, offering a simple and efficient approach to synthesize fluorinated N-heterocycles (García-Vázquez et al., 2021).
Catalysis and Synthesis
- Simonneau et al. (2011) reported the synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine using a combination of gold-catalyzed hydroamination and electrophilic trapping of an intermediate cyclic enamine. This process highlights the utility of fluorinated nitrogen heterocycles in organic synthesis (Simonneau et al., 2011).
Fluorination Techniques
- Alvernhe et al. (1985) explored the fluorination of 1-aza bicyclo [n.1.0] alkanes with liquid hydrogen fluoride or Olah's reagent, leading to the formation of 3-fluoro 1-aza heterocyclic compounds. This method provides a pathway to create 3-fluoro azetidines and piperidines, demonstrating the versatility of fluorination techniques in heterocyclic chemistry (Alvernhe et al., 1985).
Pharmaceutical and Material Applications
- Chen et al. (2010) described a novel synthesis strategy for poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, which are relevant in pharmaceutical and material sciences. This method utilizes C-F bond breaking of fluoroalkyl groups and produces high yields under metal-free conditions (Chen et al., 2010).
Modular Synthesis Techniques
- Song et al. (2016) introduced a Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This process showcases the potential of fluorinated compounds in modular synthesis, using transition-metal catalyst-free conditions (Song et al., 2016).
Safety and Hazards
Future Directions
The future directions for “1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL” and similar compounds are promising. Trifluoromethylpyridine derivatives are being increasingly used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINVYFFOPHLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C(=NC=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2667833.png)
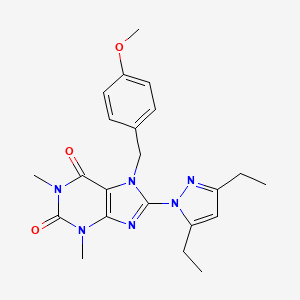
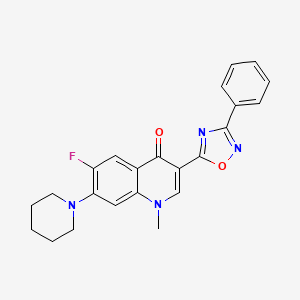
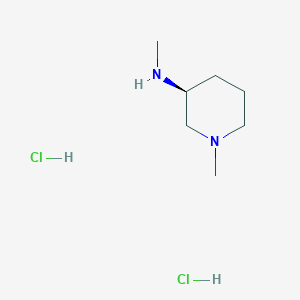
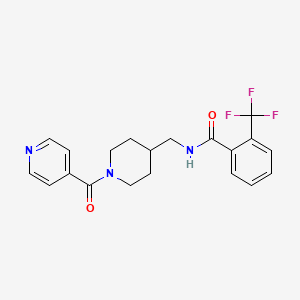
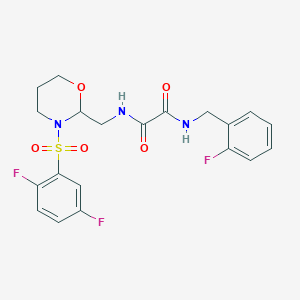

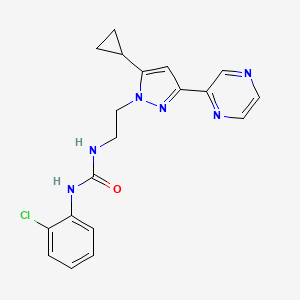
![4-ethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2667845.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2667846.png)
